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molecular formula C8H3ClF3NOS B165762 2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole CAS No. 133840-96-7

2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole

Cat. No. B165762
M. Wt: 253.63 g/mol
InChI Key: PPGSYGPSOLZOOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05795903

Procedure details

21.81 g of hydroxylamine hydrochloride are added to 17.61 g of potassium hydroxide in solution in 350 ml of methanol at a temperature in the region of 20° C. and the reaction mixture is brought to reflux for 10 minutes. 13.24 g of 2-chloro-6-(trifluoromethoxy)benzothiazole are then added and the reaction is continued at reflux for 5 hours. After cooling to a temperature in the region of 20° C., the precipitate formed is filtered off and the filtrate concentrated to dryness under reduced pressure (15 mm Hg, 2 kPa). The crude product thus obtained is purified by flash chromatography on a silica column, using an ethyl acetate/cyclohexane (20/80 by volume) mixture as eluent. 7.35 g of 2-hydroxyamino-6-(trifluoromethoxy)benzothiazole are thus isolated in the form of an orangey-yellow powder melting with decomposition at 119° C. [(Analysis % calculated C: 38.40, H: 2.01, F: 22.78, N: 11.20, S: 12.82; % found C: 38.7, H: 1.9, F: 22.3, N: 11.1, S: 12.6); 1H N.M.R. spectrum (250 MHz, d6-(CD3)2SO, at a temperature of 373 K, δ in ppm): 7.22 (mt, 2H, H 4 and H 5), 7.62 (broad s, 1H, H 7), 9.55 and from 9.50 to 11.00 (respectively broad s and unresolved peak, each 1H, NHOH)].
Quantity
21.81 g
Type
reactant
Reaction Step One
Quantity
17.61 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][OH:3].[OH-].[K+].Cl[C:7]1[S:8][C:9]2[CH:15]=[C:14]([O:16][C:17]([F:20])([F:19])[F:18])[CH:13]=[CH:12][C:10]=2[N:11]=1>CO>[OH:3][NH:2][C:7]1[S:8][C:9]2[CH:15]=[C:14]([O:16][C:17]([F:20])([F:19])[F:18])[CH:13]=[CH:12][C:10]=2[N:11]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
21.81 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
17.61 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
350 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
13.24 g
Type
reactant
Smiles
ClC=1SC2=C(N1)C=CC(=C2)OC(F)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated to dryness under reduced pressure (15 mm Hg, 2 kPa)
CUSTOM
Type
CUSTOM
Details
The crude product thus obtained
CUSTOM
Type
CUSTOM
Details
is purified by flash chromatography on a silica column

Outcomes

Product
Name
Type
product
Smiles
ONC=1SC2=C(N1)C=CC(=C2)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 7.35 g
YIELD: CALCULATEDPERCENTYIELD 56.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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